molecular formula C15H22BFO2 B13455137 2-(2-Fluoro-4-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Fluoro-4-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13455137
M. Wt: 264.15 g/mol
InChI Key: BZEFLOTYFQKBSE-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a fluoro-isopropylphenyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-4-isopropylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach minimizes the risk of side reactions and maximizes the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

    Reduction: The compound can be reduced to form boranes.

    Substitution: The fluoro-isopropylphenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Boronic acids or boronates.

    Reduction: Boranes.

    Substitution: Substituted fluoro-isopropylphenyl derivatives.

Scientific Research Applications

2-(2-Fluoro-4-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: As a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: In the development of boron-containing drugs and probes for biological imaging.

    Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases.

    Industry: In the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which allows it to participate in a wide range of chemical reactions. This reactivity is exploited in the design of boron-containing drugs and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluoro-4-isopropylphenyl)boronic acid
  • 2-(2-Fluoro-4-isopropylphenyl)ethan-1-amine
  • 2-(2-Fluoro-4-isopropylphenyl)methanamine hydrochloride

Uniqueness

2-(2-Fluoro-4-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane ring, which imparts distinct reactivity and stability compared to other boronic acids and boronates. This compound’s ability to participate in a wide range of chemical reactions makes it a valuable tool in organic synthesis and industrial applications.

Properties

Molecular Formula

C15H22BFO2

Molecular Weight

264.15 g/mol

IUPAC Name

2-(2-fluoro-4-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H22BFO2/c1-10(2)11-7-8-12(13(17)9-11)16-18-14(3,4)15(5,6)19-16/h7-10H,1-6H3

InChI Key

BZEFLOTYFQKBSE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(C)C)F

Origin of Product

United States

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